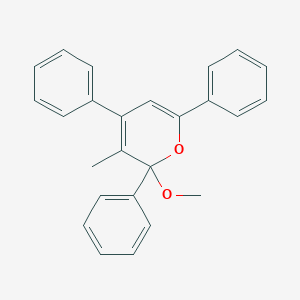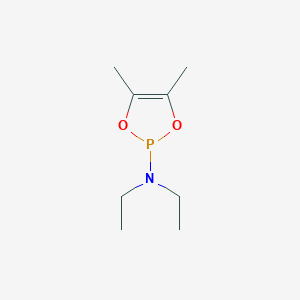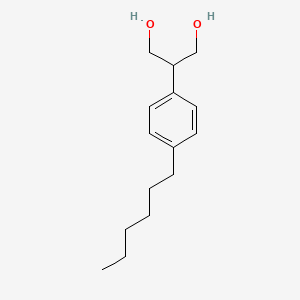
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a butadienyl group with isopropyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate butadienyl precursor. One common method is the alkylation of pyrrolidine with 1-isopropyl-2-methyl-2,3-butadiene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic attack on the butadienyl precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the butadienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the butadienyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.
科学的研究の応用
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)piperidine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)morpholine
- 1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyridine
Uniqueness
1-(1-Isopropyl-2-methyl-2,3-butadienyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a butadienyl group with isopropyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
| 80305-62-0 | |
分子式 |
C12H21N |
分子量 |
179.30 g/mol |
InChI |
InChI=1S/C12H21N/c1-5-11(4)12(10(2)3)13-8-6-7-9-13/h10,12H,1,6-9H2,2-4H3 |
InChIキー |
DOKYOMHOUOXLHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=C=C)C)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






